![molecular formula C11H10BrClO2 B8171454 (E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate](/img/structure/B8171454.png)
(E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate
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Overview
Description
(E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which is conjugated with an ethyl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate typically involves the reaction of ethyl acrylate with 2-bromo-6-chlorobenzaldehyde under basic conditions. A common method involves the use of a base such as potassium carbonate in an organic solvent like ethanol. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 2-bromo-6-chlorobenzaldehyde reacts with the active methylene group of ethyl acrylate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents can facilitate substitution reactions.
Addition: Electrophiles like bromine or hydrogen halides can add across the double bond in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl acrylates, while addition reactions can produce saturated esters.
Scientific Research Applications
(E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism by which (E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but contains difluoro groups instead of chloro and bromo groups.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a diazenyl group and is used in photoactive applications.
2-Bromo-5-methylpyridine: A simpler structure with a bromine atom on a pyridine ring.
Uniqueness
(E)-Ethyl 3-(2-bromo-6-chlorophenyl)acrylate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents with the acrylate moiety provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
ethyl (E)-3-(2-bromo-6-chlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBLSMAOJCOMKO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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